Ethyl 2-[benzyl(methyl)amino]propanoate Ethyl 2-[benzyl(methyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 102281-35-6
VCID: VC8196080
InChI: InChI=1S/C13H19NO2/c1-4-16-13(15)11(2)14(3)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3
SMILES: CCOC(=O)C(C)N(C)CC1=CC=CC=C1
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Ethyl 2-[benzyl(methyl)amino]propanoate

CAS No.: 102281-35-6

Cat. No.: VC8196080

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[benzyl(methyl)amino]propanoate - 102281-35-6

Specification

CAS No. 102281-35-6
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name ethyl 2-[benzyl(methyl)amino]propanoate
Standard InChI InChI=1S/C13H19NO2/c1-4-16-13(15)11(2)14(3)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3
Standard InChI Key UVUIFQSYHWKBHE-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)N(C)CC1=CC=CC=C1
Canonical SMILES CCOC(=O)C(C)N(C)CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-[benzyl(methyl)amino]propanoate, reflecting its esterified carboxylic acid group and dual N-substituents (benzyl and methyl) . The molecular formula C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2 corresponds to a molecular weight of 221.29 g/mol, as confirmed by high-resolution mass spectrometry .

Stereochemical Features

The compound contains a chiral center at the second carbon of the propanoate backbone, resulting in two enantiomeric forms (R and S configurations). While most commercial samples exist as racemic mixtures, enantioselective synthesis routes have been documented in specialized contexts .

Spectroscopic Characterization

Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) analyses include:

SpectrumKey Signals
1H NMR^1\text{H NMR} (500 MHz, DMSO-d6_6)δ 1.00 (t, 3H, CH3_3), 1.49 (s, 6H, CH3_3), 7.15–7.55 (m, aromatic protons)
IR (neat)1745 cm1^{-1} (ester C=O), 1650 cm1^{-1} (C-N stretch)

Synthetic Methodologies

Primary Synthesis Routes

Ethyl 2-[benzyl(methyl)amino]propanoate is typically synthesized through nucleophilic substitution or esterification reactions. A widely adopted protocol involves:

  • Alkylation of Methylalanine Derivatives:
    Reacting N-methylalanine with benzyl bromide in the presence of a base (e.g., potassium carbonate) yields the N-benzyl-N-methyl intermediate. Subsequent esterification with ethanol under acidic conditions produces the target compound .

  • One-Pot Cyclization Approaches:
    Patent CN107365298A describes a method using ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate as a precursor. Treatment with potassium tert-butoxide in toluene at 0°C induces cyclization, achieving yields up to 98% .

Optimization Strategies

  • Base Selection: Inorganic bases like potassium carbonate or cesium carbonate improve reaction efficiency by facilitating deprotonation without side reactions .

  • Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while toluene aids in product isolation via phase separation .

Table 1: Comparative Analysis of Synthesis Methods

MethodReactantsConditionsYieldReference
Alkylation-EsterificationN-methylalanine, benzyl bromide, EtOHK2_2CO3_3, 80°C78%
CyclizationEthyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionateKOtBu, toluene, 0°C98%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is miscible with common organic solvents like ethyl acetate and dichloromethane. Stability studies indicate decomposition above 200°C, with optimal storage conditions at 2–8°C under inert atmosphere .

Partition Coefficients

Experimental logP values (octanol/water) range from 2.1 to 2.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Applications in Medicinal Chemistry

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for pyrrolidine and benzimidazole derivatives. For example, cyclization reactions yield 1-benzyl-4-oxopyrrolidine-3-carboxylate, a scaffold in protease inhibitors .

Prodrug Development

Structural analogs of ethyl 2-[benzyl(methyl)amino]propanoate have been investigated as prodrugs for neuromodulatory agents, leveraging esterase-mediated hydrolysis for controlled drug release .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure enantiomers.

  • Structure-Activity Relationships: Systematic modification of the benzyl and methyl groups to optimize pharmacological properties.

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